tert-Butyl 3-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
CAS No.: 824982-19-6
Cat. No.: VC2278849
Molecular Formula: C13H19F3N2O3
Molecular Weight: 308.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 824982-19-6 |
|---|---|
| Molecular Formula | C13H19F3N2O3 |
| Molecular Weight | 308.3 g/mol |
| IUPAC Name | tert-butyl 3-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate |
| Standard InChI | InChI=1S/C13H19F3N2O3/c1-12(2,3)21-11(20)18-8-4-5-9(18)7-17(6-8)10(19)13(14,15)16/h8-9H,4-7H2,1-3H3 |
| Standard InChI Key | WVXOMOIVULPBGM-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1C2CCC1CN(C2)C(=O)C(F)(F)F |
| Canonical SMILES | CC(C)(C)OC(=O)N1C2CCC1CN(C2)C(=O)C(F)(F)F |
Introduction
Chemical Structure and Properties
Structural Features
tert-Butyl 3-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate features a bicyclic framework with nitrogen atoms at positions 3 and 8. The compound's structure combines several important functional groups that contribute to its chemical behavior:
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The diazabicyclo[3.2.1]octane core: This forms the basic skeleton of the molecule, consisting of a bicyclic structure with nitrogen atoms incorporated at the 3 and 8 positions of the octane framework .
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The trifluoroacetyl group: Attached to the nitrogen at position 3, this group contains three fluorine atoms bonded to a carbonyl-adjacent carbon, creating a highly electron-withdrawing environment.
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The tert-butyl carboxylate group: Connected to the nitrogen at position 8, this bulky ester group serves as a protecting group for the carboxylic acid functionality .
The three-dimensional arrangement of these structural components creates a unique molecular architecture with specific spatial relationships that influence the compound's reactivity patterns and potential for interactions with biological targets.
Physical and Chemical Properties
The physical properties of tert-Butyl 3-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₉F₃N₂O₃ | |
| Molecular Weight | 308.297 g/mol | |
| Physical State | Solid | |
| CAS Number | 824982-19-6 | |
| Appearance | Crystalline solid |
The chemical properties of this compound are largely determined by its functional groups. The trifluoroacetyl group is highly electron-withdrawing, affecting the reactivity of the attached nitrogen atom. This group can be selectively removed under specific conditions, making it valuable as a protecting group in multistep syntheses . The tert-butyl carboxylate group is stable under many reaction conditions but can be cleaved under acidic conditions, providing orthogonal protection strategies when combined with the trifluoroacetyl group .
Synthesis and Preparation Methods
General Synthetic Approaches
The synthesis of tert-Butyl 3-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate typically involves a multi-step approach that builds the complex structure in a controlled manner. The general synthetic strategy can be divided into three key stages:
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Formation of the diazabicyclo[3.2.1]octane core: This foundational step establishes the bicyclic framework through cyclization reactions of appropriate precursors under controlled conditions.
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Introduction of the trifluoroacetyl group: Once the core structure is established, the trifluoroacetyl group is attached to one of the nitrogen atoms through acylation reactions, typically using trifluoroacetic anhydride or trifluoroacetyl chloride in the presence of an appropriate base.
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Installation of the tert-butyl carboxylate group: The final key structural element is introduced through attachment of the tert-butyl carboxylate to the remaining nitrogen atom, typically via reaction with di-tert-butyl dicarbonate (Boc anhydride) or other tert-butyloxycarbonyl transfer reagents .
Specific Synthetic Routes
Recent advances in the synthesis of diazabicyclo[3.2.1]octane derivatives have employed 3-oxidopyraziniums as key intermediates . These compounds can undergo 1,3-dipolar cycloadditions with acrylate derivatives, including tert-butyl acrylate, to form diazabicyclo[3.2.1]octane structures . This approach represents a more direct route to the core framework compared to traditional methods.
The reaction of 1,5,6-trimethyl-3-oxidopyrazinium with tert-butyl acrylate proceeds through a cycloaddition mechanism to form the diazabicyclo[3.2.1]octane structure, albeit with slightly lower yield (63%) compared to reactions with less sterically hindered acrylates such as methyl acrylate . This effect has been attributed to the steric hindrance posed by the tert-butyl group, which influences both reaction rate and product distribution .
Further functionalization to introduce the trifluoroacetyl group would typically follow the formation of the bicyclic core. This step must be carefully controlled to ensure regioselective acylation at the desired nitrogen position, often requiring protecting group strategies to differentiate the two nitrogen atoms in the molecule.
Critical Factors in Synthesis
Several factors significantly influence the success and efficiency of the synthesis of tert-Butyl 3-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate:
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Regiochemical control: Ensuring the correct placement of functional groups on the two nitrogen atoms requires careful control of reaction conditions and potentially the use of protecting group strategies .
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Stereochemical considerations: The stereochemistry of the diazabicyclo[3.2.1]octane core and the configuration at key positions must be carefully controlled to obtain the desired isomer .
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Reaction conditions: Temperature, solvent choice, and reaction time significantly impact both yield and selectivity in the key transformations leading to the target compound .
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Protecting group compatibility: The selection of the tert-butyl ester has important implications for orthogonal deprotection strategies, allowing selective removal of the trifluoroacetyl group while maintaining the tert-butyl carboxylate protection .
Reaction Mechanisms
Selective Deprotection Mechanisms
One of the key features of tert-Butyl 3-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is the potential for selective deprotection of either the trifluoroacetyl group or the tert-butyl carboxylate group . This selectivity arises from the different mechanisms and conditions required for each deprotection:
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Trifluoroacetyl removal: This can be achieved under relatively mild basic hydrolysis conditions, where hydroxide or other nucleophiles attack the carbonyl carbon, leading to cleavage of the amide bond .
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tert-Butyl carboxylate removal: This typically requires acidic conditions, which promote protonation of the carbonyl oxygen followed by loss of the tert-butyl cation as isobutene, ultimately yielding the free carboxylic acid .
The selection of the tert-butyl ester has been noted to play a crucial role in selectively removing the trifluoroacetyl group in related compounds, highlighting the importance of this particular functional group combination for controlled deprotection strategies .
Structural Transformations and Reactions
Conversion Between Bicyclic Systems
Research has demonstrated that diazabicyclo[3.2.1]octane systems can undergo structural transformations to form alternative bicyclic frameworks under specific conditions . For example, treatment of certain diazabicyclo[3.2.1]octane derivatives with trifluoroacetic acid (TFA) in dichloromethane has been observed to cause rearrangement to form more polar compounds with altered structures .
The mechanism of these transformations may involve acid-catalyzed ring-opening followed by recyclization to form the new bicyclic system. Studies have explored whether diazabicyclo[2.2.2]octanes can be formed directly through an aza-Diels-Alder type reaction or derived from diazabicyclo[3.2.1]octanes via rearrangement . This research provides insights into the potential structural flexibility of these bicyclic systems and the conditions that can promote interconversion between different structural isomers.
Functional Group Interconversions
The functional groups present in tert-Butyl 3-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate can undergo various transformations to introduce new functionality or modify existing groups:
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Hydrolysis of the trifluoroacetyl group: Under basic conditions, the trifluoroacetyl group can be selectively removed to reveal the secondary amine, which can then participate in further reactions such as alkylation, acylation, or sulfonylation .
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Deprotection of the tert-butyl carboxylate: Under acidic conditions, the tert-butyl group can be cleaved to yield the free carboxylic acid, which can undergo further transformations such as esterification with different alcohols, amide formation, or reduction .
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Further functionalization of the diazabicyclo core: The rigid bicyclic framework can serve as a scaffold for introducing additional functionality at various positions, potentially leading to more complex derivatives with tailored properties.
Analytical Characterization
Spectroscopic Analysis
The structural characterization of tert-Butyl 3-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate and related compounds typically involves multiple spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR experiments, including ¹H, ¹³C, and multidimensional techniques such as HMBC (Heteronuclear Multiple Bond Correlation), play crucial roles in elucidating the structures of these complex bicyclic compounds . For related diazabicyclo compounds, key NMR features have been identified that distinguish between different bicyclic isomers, such as specific correlation patterns in HMBC spectra .
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X-ray Crystallography: Single-crystal X-ray diffraction analysis provides definitive confirmation of the three-dimensional structure of these compounds, including bond lengths, angles, and the spatial arrangement of functional groups . This technique has been particularly valuable for unambiguously determining the structures of bicyclic compounds that cannot be fully characterized by spectroscopic methods alone.
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Mass Spectrometry: Techniques such as electrospray ionization mass spectrometry (ESI-MS) provide information about molecular weight and fragmentation patterns that help confirm structural assignments .
Crystallographic Data
For the related compound (2S,5R)-tert-butyl 6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate, crystallographic data has revealed characteristic peaks in powder X-ray diffraction patterns at specific lattice spacings . These distinctive diffraction patterns serve as fingerprints for identifying and confirming the structure and purity of crystalline samples:
| Lattice Spacing (d, Å) | Intensity |
|---|---|
| 11.56 | Strong |
| 10.96 | Strong |
| 6.55 | Medium |
| 6.00 | Medium |
| 5.79 | Medium |
| 5.56 | Medium |
| 5.47 | Medium |
| 5.25 | Medium |
| 4.90 | Medium |
| 4.35 | Medium |
| 4.23 | Medium |
| 3.86 | Medium |
Similar crystallographic characterization for tert-Butyl 3-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate would provide valuable information about its solid-state structure and packing arrangement.
Applications and Significance
Synthetic Utility
tert-Butyl 3-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate serves as an important intermediate in organic synthesis, particularly for the preparation of more complex diazabicyclic compounds with potential applications in medicinal chemistry . The orthogonal protection strategy afforded by the combination of trifluoroacetyl and tert-butyl carboxylate groups enables selective functionalization of the two nitrogen atoms, facilitating the synthesis of asymmetrically substituted derivatives.
The diazabicyclo[3.2.1]octane core provides a rigid scaffold that can be used to position functional groups in defined spatial orientations, a property that is valuable in the design of compounds intended to interact with specific biological targets . The incorporation of the trifluoroacetyl group introduces fluorine atoms, which can enhance membrane permeability, metabolic stability, and binding affinity in drug candidates.
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